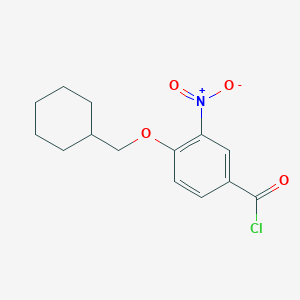
1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one is a chemical compound with a unique structure that includes a cyclopropyl group, a pyrimidinyl ring, and a methylsulfinyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a cyclopropyl ketone with a pyrimidinyl derivative under specific conditions to introduce the desired functional groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler derivative.
Substitution: The pyrimidinyl ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfinyl group yields a sulfone, while reduction can produce a methylthio derivative .
Wissenschaftliche Forschungsanwendungen
1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one
- 1-(3-Pyridinyl)-2-propanone
- 1-Cyclopropyl-3-(2-(methylsulfanyl)pyrimidin-4-yl)propan-2-one
Uniqueness
1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the methylsulfinyl substituent differentiates it from other similar compounds, potentially leading to unique reactivity and applications .
Eigenschaften
Molekularformel |
C11H14N2O2S |
|---|---|
Molekulargewicht |
238.31 g/mol |
IUPAC-Name |
1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one |
InChI |
InChI=1S/C11H14N2O2S/c1-16(15)11-12-5-4-9(13-11)7-10(14)6-8-2-3-8/h4-5,8H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
RFQIICQNRBGJTC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=NC=CC(=N1)CC(=O)CC2CC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one](/img/structure/B8580075.png)






![[3-Isobutyl-4-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B8580123.png)


![2-[2-(4-Chloro-phenyl)-4-methyl-thiazol-5-yl]-ethanol](/img/structure/B8580154.png)

